molecular formula C11H13N3O2 B14110900 5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine

5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B14110900
M. Wt: 219.24 g/mol
InChI Key: XHBFOETYBSRVFA-UHFFFAOYSA-N
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Description

5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-propoxybenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine has shown potential in various scientific research applications:

    Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division.

    Agriculture: The compound has been studied for its herbicidal properties, particularly its ability to inhibit acetolactate synthase, an enzyme essential for the biosynthesis of branched-chain amino acids in plants.

    Materials Science: It can be used as a building block for the synthesis of new materials with unique properties, such as fluorescent dyes for optoelectronic devices.

Mechanism of Action

The mechanism of action of 5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine varies depending on its application:

    Anticancer Activity: The compound inhibits topoisomerase II, leading to the disruption of DNA replication and induction of apoptosis in cancer cells.

    Herbicidal Activity: It inhibits acetolactate synthase, disrupting the biosynthesis of essential amino acids in plants, leading to stunted growth and chlorosis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine: Similar in structure but with a different position of the nitrogen atom in the oxadiazole ring.

    5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine: Similar structure with a methoxy group instead of a propoxy group.

Uniqueness

5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine is unique due to its specific substitution pattern and the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C11H13N3O2/c1-2-7-15-9-5-3-8(4-6-9)10-13-11(12)14-16-10/h3-6H,2,7H2,1H3,(H2,12,14)

InChI Key

XHBFOETYBSRVFA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=NO2)N

Origin of Product

United States

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